molecular formula C11H11NO4 B15174926 1-(2-Nitrophenyl)ethyl acrylate CAS No. 84041-65-6

1-(2-Nitrophenyl)ethyl acrylate

Cat. No.: B15174926
CAS No.: 84041-65-6
M. Wt: 221.21 g/mol
InChI Key: RNYPOUOIGJXNMU-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethyl acrylate: is an organic compound with the chemical formula C11H11NO4 It is characterized by the presence of a nitrophenyl group attached to an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)ethyl acrylate can be synthesized through the esterification of 1-(2-nitrophenyl)ethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)ethyl acrylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted acrylate derivatives with various functional groups.

Scientific Research Applications

1-(2-Nitrophenyl)ethyl acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)ethyl acrylate involves its ability to undergo various chemical reactions, leading to the formation of bioactive compounds. The nitrophenyl group can interact with biological targets, while the acrylate moiety can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and the chemical transformations the compound undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenyl acrylate
  • 3-Nitrophenyl acrylate
  • 4-Nitrophenyl acrylate

Comparison

1-(2-Nitrophenyl)ethyl acrylate is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to other nitrophenyl acrylates, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science.

Biological Activity

1-(2-Nitrophenyl)ethyl acrylate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and cytotoxicity against cancer cell lines. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

This compound can be synthesized through various methods, including the Knoevenagel condensation reaction. Its structure features a nitrophenyl group, which is known to enhance biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, derivatives synthesized from 3-(2-nitrophenyl)acrylic acid have shown significant inhibition against acetylcholinesterase and lipoxygenase enzymes. These enzymes are crucial in various biochemical pathways, making their inhibitors valuable for therapeutic applications.

Compound Enzyme Target Inhibition (%)
3-(2-Nitrophenyl)acrylic acidAcetylcholinesterase75%
S-substituted derivativesButyrylcholinesterase68%
5-(2-nitrostyryl)-1,3,4-oxadiazoleLipoxygenase82%

These results indicate that compounds derived from this compound possess a broad spectrum of enzyme inhibitory activity, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. A study reported that derivatives exhibited varying degrees of cytotoxicity against A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.

Cell Line IC50 (µM) Activity
A54915.5Moderate cytotoxicity
HepG222.3Significant cytotoxicity

The IC50 values indicate that while some derivatives show moderate activity, others may require further structural optimization to enhance efficacy .

Case Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of various nitrophenyl derivatives, researchers found that specific substitutions on the phenyl ring significantly influenced inhibitory potency. For example, introducing electron-withdrawing groups enhanced the interaction with active sites on target enzymes.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of synthesized derivatives against multiple cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compounds. Results showed that certain derivatives led to apoptosis in cancer cells, indicating a mechanism of action that warrants further exploration.

Properties

CAS No.

84041-65-6

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl prop-2-enoate

InChI

InChI=1S/C11H11NO4/c1-3-11(13)16-8(2)9-6-4-5-7-10(9)12(14)15/h3-8H,1H2,2H3

InChI Key

RNYPOUOIGJXNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C=C

Origin of Product

United States

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